molecular formula C7H4ClF3 B1591187 1-(Chloromethyl)-2,3,4-trifluorobenzene CAS No. 292621-60-4

1-(Chloromethyl)-2,3,4-trifluorobenzene

Cat. No. B1591187
M. Wt: 180.55 g/mol
InChI Key: RLWBYURQFNYMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structure, and common names. It may also include information about its appearance and smell.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. It may also discuss the yield and purity of the synthesized compound.



Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and conditions of the reaction, as well as the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity/basicity, and redox potential.


Scientific Research Applications

  • Hyper Cross-linked Polymers (HCPs)

    • Scientific Field : Polymer Science
    • Application Summary : HCPs are a class of porous materials that have been intensively used in recent years . They have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
    • Methods of Application : The HCP material is synthesized by Friedel Craft reactions. The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
    • Results or Outcomes : They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
  • 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo [2.2.2]octane bis (tetrafluoroborate)

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used as a reagent for electrophilic fluorination and also acts as a selective oxidizing agent . It is a highly effective and versatile source of electrophilic fluorine and also used in the synthesis of organofluorine .
    • Methods of Application : The compound is soluble in water, acetonitrile, alcohol, acetone, dimethylformamide, pyridine and dimethylsulfoxide .
    • Results or Outcomes : It is a highly effective and versatile source of electrophilic fluorine and also used in the synthesis of organofluorine .
  • Chloromethane

    • Scientific Field : Industrial Chemistry
    • Application Summary : Chloromethane, also called methyl chloride, Refrigerant-40, R-40 or HCC 40, is an organic compound with the chemical formula CH3Cl . It is a crucial reagent in industrial chemistry .
    • Methods of Application : It is a colorless, sweet-smelling, flammable gas .
    • Results or Outcomes : It is rarely present in consumer products , and was formerly utilized as a refrigerant .
  • Chloromethylation of Aromatic Compounds

    • Scientific Field : Organic Chemistry
    • Application Summary : Chloromethylation is a process used in the synthesis of various organic compounds . This process involves the addition of a chloromethyl group to an aromatic compound .
    • Methods of Application : A flask is charged with 5 mol% of ZnI2 (1.3 mmol), chlorosulfonic acid (31 mmol) and CH2Cl2 (30 mL), followed by dropwise addition of dimethoxymethane (31 mmol) at −10°C . After stirring the reaction mixture at −10°C for 30 min, the aromatic compound is added .
    • Results or Outcomes : The result is a chloromethylated aromatic compound .
  • Porous Polymers

    • Scientific Field : Polymer Science
    • Application Summary : Porous polymers have gained much significance and have a wide range of applications such as gas storage, drug delivery, chromatographic separations, super capacitors, water treatment .
    • Methods of Application : The porous materials are divided into three types and this classification is based on their pore size i.e. micro-porous, meso-porous, and macro-porous with diameter of their pore is less than 2 nm (d ≤ 2 nm), 2 – 50 nm. (2 nm < d ≤ 50 nm) and greater than 50 nm (d > 50 nm) respectively .
    • Results or Outcomes : They have high surface area, excellent porosity, small pore size and strong packing .
  • Chloroiodomethane

    • Scientific Field : Organic Chemistry
    • Application Summary : Chloroiodomethane is a halomethane that is methane in which three of the hydrogens are replaced by a chlorine, a bromine and an iodine . It has a role as a fumigant insecticide .
    • Methods of Application : It is a colorless, sweet-smelling, flammable gas .
    • Results or Outcomes : It is a crucial reagent in industrial chemistry .

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.


For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound in mind or need information on a specific aspect of “1-(Chloromethyl)-2,3,4-trifluorobenzene”, feel free to ask!


properties

IUPAC Name

1-(chloromethyl)-2,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWBYURQFNYMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590713
Record name 1-(Chloromethyl)-2,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-2,3,4-trifluorobenzene

CAS RN

292621-60-4
Record name 1-(Chloromethyl)-2,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Chloromethyl)-2,3,4-trifluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(Chloromethyl)-2,3,4-trifluorobenzene
Reactant of Route 3
Reactant of Route 3
1-(Chloromethyl)-2,3,4-trifluorobenzene
Reactant of Route 4
Reactant of Route 4
1-(Chloromethyl)-2,3,4-trifluorobenzene
Reactant of Route 5
Reactant of Route 5
1-(Chloromethyl)-2,3,4-trifluorobenzene
Reactant of Route 6
Reactant of Route 6
1-(Chloromethyl)-2,3,4-trifluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.